9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-
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Overview
Description
1,5-Bis(phenethylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. . The compound 1,5-Bis(phenethylthio)anthracene-9,10-dione is particularly notable for its unique structural features, which include phenethylthio groups attached to the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(phenethylthio)anthracene-9,10-dione typically involves the introduction of phenethylthio groups to the anthracene core. This can be achieved through a series of reactions, including:
Nucleophilic Substitution: The anthracene core can be functionalized with leaving groups (e.g., halides) at the 1 and 5 positions, which can then be replaced by phenethylthio groups through nucleophilic substitution reactions.
Thioether Formation: The phenethylthio groups can be introduced by reacting the anthracene derivative with phenethylthiol in the presence of a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for 1,5-Bis(phenethylthio)anthracene-9,10-dione are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(phenethylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The phenethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The anthracene core can be reduced to dihydroanthracene derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene derivatives.
Scientific Research Applications
1,5-Bis(phenethylthio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Its ability to undergo photochemical reactions makes it useful in studies of photophysical processes and photochemical transformations.
Materials Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 1,5-Bis(phenethylthio)anthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The phenethylthio groups can influence the electronic distribution within the anthracene core, affecting its photophysical properties. The compound can participate in processes such as:
Electron Transfer: The phenethylthio groups can donate or accept electrons, facilitating electron transfer reactions.
Energy Transfer: The compound can absorb and transfer energy, making it useful in photophysical studies.
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Diphenylanthracene: Commonly used as a standard in photophysical studies due to its well-characterized properties.
Rubrene: Another anthracene derivative used in organic electronics for its high charge mobility.
Uniqueness
1,5-Bis(phenethylthio)anthracene-9,10-dione is unique due to the presence of phenethylthio groups, which can significantly alter its electronic and photophysical properties compared to other anthracene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- (CAS No. 506443-29-4) is a derivative of anthracene that has garnered attention for its diverse biological activities. This compound features a unique structure with two phenethylthio groups attached to the anthracene core, which significantly influences its chemical behavior and biological interactions. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
The molecular formula of 9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- is C30H24O2S2, with a molecular weight of 480.6 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C30H24O2S2 |
Molecular Weight | 480.6 g/mol |
IUPAC Name | 1,5-bis(2-phenylethylsulfanyl)anthracene-9,10-dione |
CAS Number | 506443-29-4 |
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where the anthracene core is functionalized at the 1 and 5 positions with phenethylthio groups. This process can be achieved through various methods including:
- Nucleophilic Substitution: Utilizing leaving groups at the desired positions on the anthracene.
- Thioether Formation: Reacting anthracene derivatives with phenethylthiol in the presence of bases like sodium hydride or potassium carbonate.
Anticancer Activity
Research indicates that derivatives of 9,10-anthracenedione exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including:
- Inhibition of Topoisomerases: Anthracenediones can interfere with DNA replication by inhibiting topoisomerase enzymes.
- Reactive Oxygen Species (ROS) Generation: The compound's structure facilitates ROS production, leading to oxidative stress in cancer cells.
A study highlighted that certain derivatives demonstrated potent activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Activity
In addition to anticancer properties, 9,10-anthracenedione derivatives have shown efficacy against bacterial and fungal pathogens. Notably:
- Antibacterial Effects: Compounds in this class have been tested against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli, exhibiting notable inhibitory effects.
- Antifungal Properties: They have also demonstrated activity against fungi like Candida albicans, making them candidates for antifungal therapies .
The mechanisms underlying the biological activity of 9,10-anthracenedione involve several biochemical pathways:
- Electron Transfer Reactions: The phenethylthio groups enhance the electron-donating ability of the anthracene core, facilitating electron transfer processes crucial for its biological activity.
- Energy Transfer Mechanisms: The compound's ability to absorb and transfer energy is significant in photochemical applications and influences its reactivity in biological systems.
Study on Anticancer Activity
A pivotal study evaluated the anticancer effects of various anthracenedione derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions exhibited higher cytotoxicity compared to others. The study concluded that structural modifications could enhance therapeutic efficacy .
Evaluation of Antimicrobial Properties
Another research project focused on the antimicrobial effects of anthracenediones against resistant bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics .
Properties
CAS No. |
506443-29-4 |
---|---|
Molecular Formula |
C30H24O2S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1,5-bis(2-phenylethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H24O2S2/c31-29-24-14-8-16-26(34-20-18-22-11-5-2-6-12-22)28(24)30(32)23-13-7-15-25(27(23)29)33-19-17-21-9-3-1-4-10-21/h1-16H,17-20H2 |
InChI Key |
GBPNHZYJCPUAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCCC5=CC=CC=C5 |
Origin of Product |
United States |
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